2',4'-Dihydroxychalcon

Übersicht

Beschreibung

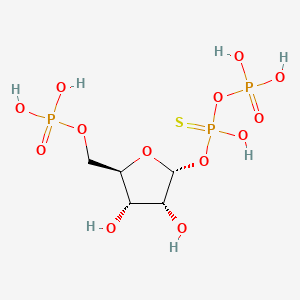

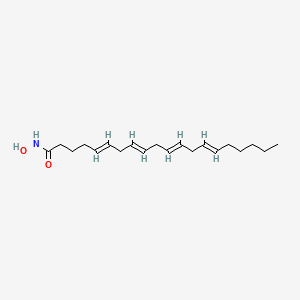

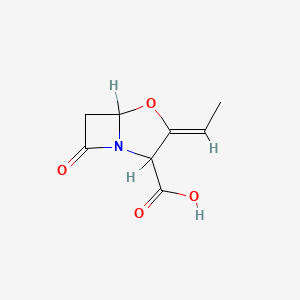

2',4'-dihydroxychalcone is a member of the class of chalcones that is trans-chalcone hydroxylated at C-2' and -4'.

2',4'-Dihydroxychalcone is a natural product found in Oxytropis falcata, Flemingia chappar, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antivirulenzmittel

2’,4’-DHC wurde als Antivirulenzmittel identifiziert, das auf HlyU abzielt, einen wichtigen Virulenzregulator in Vibrio vulnificus . Es reduziert die Expression des wichtigsten Toxinnetzwerks, was dem ∆ hlyU-Deletionsmutanten entspricht . Diese Verbindung reduzierte auch die hämolytische Aktivität von V. vulnificus, die als Beispiel für einen Virulenzphänotyp getestet wurde .

Inhibitor des Virulenz-Transkriptionsregulators

Die Verbindung zielt speziell auf HlyU ab und hemmt seine Bindung an den P rtxA1-Promotor . Dies macht 2’,4’-DHC zu einem wirksamen Antivirulenzmittel, das die Virulenz und das Infektionspotenzial von V. vulnificus signifikant reduziert .

Schutz vor V. vulnificus-Infektion

Unter In-vivo-Bedingungen schützte eine Einzeldosis von 2’,4’-DHC 50 % der Wachsmadenlarven vor einer V. vulnificus-Infektion bei einer für V. vulnificus und Wachsmadenlarven nicht toxischen Konzentration .

Antibakterielles Potenzial

Chalkone, einschließlich 2’,4’-DHC, haben in der medizinischen Chemie großes Potenzial als antibakterielle Mittel gezeigt . Sie lassen sich leicht durch Substitutionen in den A- und B-Ringen von Chalkonen erhalten, um die gewünschte Bioaktivität zu erzielen .

Bekämpfung von Multiresistenz

Chalkone und ihre Derivate, einschließlich 2’,4’-DHC, sind vielversprechende Mittel zur Bekämpfung der Multiresistenz von S. aureus gegen Medikamente .

Vielseitige Anwendungen in der wissenschaftlichen Forschung

2’,4’-DHC ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung eingesetzt wird. Sie besitzt zahlreiche Anwendungen, die von der Arzneimittelsynthese bis hin zu antioxidativen Studien reichen.

Wirkmechanismus

Target of Action

2’,4’-Dihydroxychalcone (2’,4’-DHC) primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins. It is involved in several cellular processes, including signal transduction, protein degradation, and morphological evolution .

Mode of Action

2’,4’-DHC interacts with its target, Hsp90, by binding to the ATPase domain of Hsp90 . This interaction inhibits the function of Hsp90, leading to the disruption of several cellular processes that depend on this protein . Additionally, 2’,4’-DHC has been found to exhibit antifungal effects .

Biochemical Pathways

The inhibition of Hsp90 by 2’,4’-DHC affects the Hsp90-calcineurin pathway . Calcineurin is a calcium/calmodulin-dependent protein phosphatase involved in various cellular processes, including T-cell activation, apoptosis, and cardiac hypertrophy . The expression of calcineurin signaling components, cnaA and crzA, is significantly reduced by 2’,4’-DHC .

Pharmacokinetics

Chalcones, the class of compounds to which 2’,4’-dhc belongs, are known for their bioactive properties and therapeutic potential . More research is needed to determine the specific ADME properties of 2’,4’-DHC.

Result of Action

The inhibition of Hsp90 by 2’,4’-DHC leads to a decrease in the expression of the major toxin network, equivalent to the ∆ hlyU deletion mutant . This results in a reduction of the hemolytic activity of Vibrio vulnificus, an example of a virulence phenotype . In addition, 2’,4’-DHC has shown potent in vitro antileishmanial activity .

Biochemische Analyse

Biochemical Properties

2’,4’-Dihydroxychalcone plays a crucial role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes, including chalcone isomerase, which catalyzes the cyclization of chalcones into flavanones. This interaction is essential for the biosynthesis of flavonoid precursors of floral pigments and phenylpropanoid plant defense compounds . Additionally, 2’,4’-Dihydroxychalcone has been shown to interact with proteins involved in cellular signaling pathways, contributing to its biological activities .

Cellular Effects

2’,4’-Dihydroxychalcone exerts various effects on different cell types and cellular processes. It has been reported to induce apoptosis in cancer cells, such as gastric cancer cells, by influencing cell signaling pathways and gene expression . This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. Furthermore, 2’,4’-Dihydroxychalcone has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxychalcone involves its interaction with specific biomolecules, leading to various biological effects. It binds to the active site of chalcone isomerase, facilitating the cyclization of chalcones into flavanones . Additionally, 2’,4’-Dihydroxychalcone acts as an inhibitor of certain enzymes, such as those involved in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . This compound also influences gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Dihydroxychalcone have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have demonstrated that 2’,4’-Dihydroxychalcone can have sustained effects on cellular function, including prolonged inhibition of pro-inflammatory cytokine production and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2’,4’-Dihydroxychalcone vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 2’,4’-Dihydroxychalcone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2’,4’-Dihydroxychalcone is involved in several metabolic pathways, including the biosynthesis of flavonoids. It interacts with enzymes such as chalcone synthase and chalcone isomerase, which are crucial for the production of flavonoid precursors . Additionally, 2’,4’-Dihydroxychalcone can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 2’,4’-Dihydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of 2’,4’-Dihydroxychalcone within the body is influenced by factors such as its solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2’,4’-Dihydroxychalcone is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Additionally, 2’,4’-Dihydroxychalcone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)

![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)

![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)